molecular formula C2H3F3S B073368 2,2,2-Trifluoroethanethiol CAS No. 1544-53-2

2,2,2-Trifluoroethanethiol

Cat. No.: B073368
CAS No.: 1544-53-2
M. Wt: 116.11 g/mol
InChI Key: RYRLLAOLJVDVNN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanethiol is a fluorinated thiol with the chemical formula CF₃CH₂SH. It is known for its unique properties, including its strong acidity and ability to form charge transfer complexes with molecular iodine . This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Scientific Research Applications

2,2,2-Trifluoroethanethiol has a wide range of applications in scientific research:

Safety and Hazards

2,2,2-Trifluoroethanethiol is extremely flammable and toxic if swallowed or inhaled . It causes serious eye damage and may damage fertility . It may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to work under a hood, avoid inhaling the substance/mixture, and avoid the generation of vapors/aerosols .

Mechanism of Action

Target of Action

2,2,2-Trifluoroethanethiol is a fluorinated thiol . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .

Mode of Action

This compound operates as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond . Therefore, this compound interacts with its targets (electrophiles) by donating an electron pair, resulting in the formation of a new chemical bond .

Biochemical Pathways

It is known that this compound can undergo oxidation and reduction reactions , which are fundamental types of reactions in biochemistry.

Result of Action

Its ability to form charge transfer complexes with molecular iodine suggests that it may influence the electronic properties of molecules and potentially affect cellular processes that depend on these properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity with electrophiles can be affected by the presence of other nucleophiles or electrophiles in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanethiol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2,2,2-trifluoroethyl bromide with sodium hydrosulfide .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. One such method includes the use of sodium sulfide as a reagent to produce the compound in a commercially viable manner .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoroethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce 2,2,2-trifluoroethanesulfonic acid .

Comparison with Similar Compounds

Uniqueness: 2,2,2-Trifluoroethanethiol is unique due to its strong acidity and ability to form charge transfer complexes, which are not as pronounced in its similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where these properties are advantageous .

Properties

IUPAC Name

2,2,2-trifluoroethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRLLAOLJVDVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399717
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-53-2
Record name 2,2,2-Trifluoroethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-Trifluoroethanethiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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